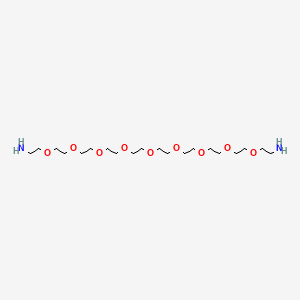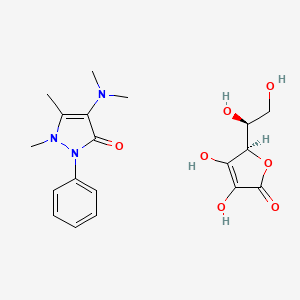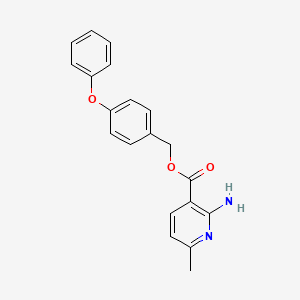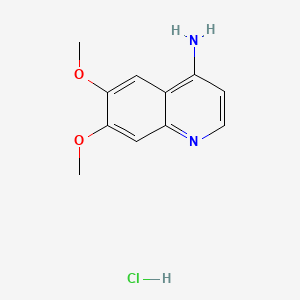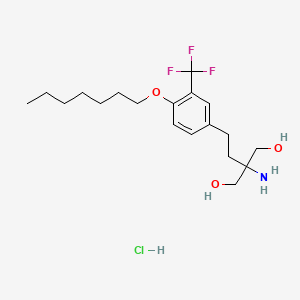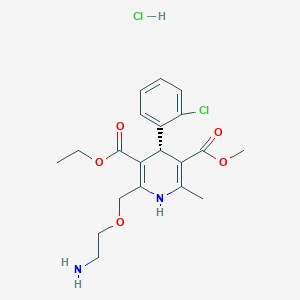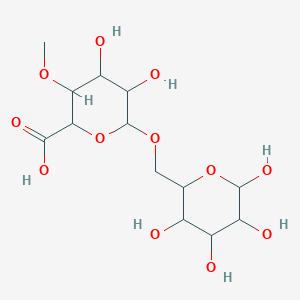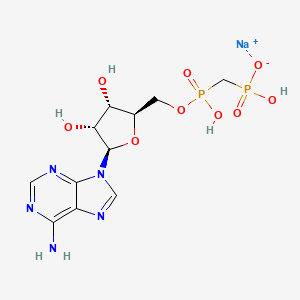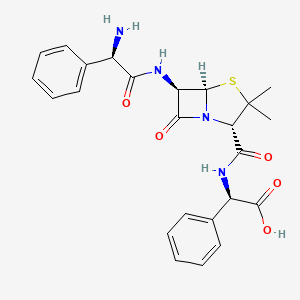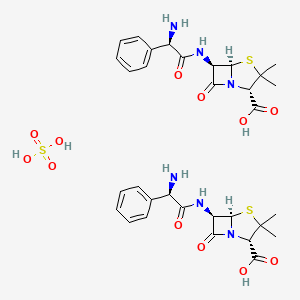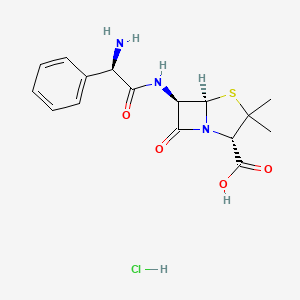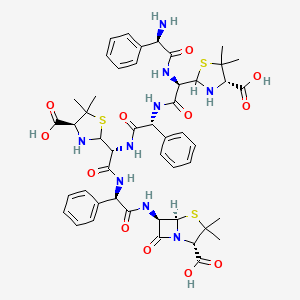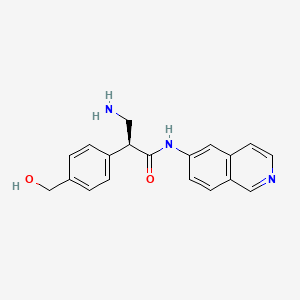
AR-13324 M1 metabolite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AR-13503, is an metabolite of Netarsudil (AR-11324), is a Rho-associated protein kinase inhibitor. Netarsudil is potential useful for treating glaucoma and/or reducing intraocular pressure.
Scientific Research Applications
Ocular Hypotensive Safety and Systemic Absorption in Volunteers
AR-13324, when used as an ophthalmic solution, demonstrated substantial reductions in baseline intraocular pressure, with little to no quantifiable systemic exposure to the parent compound or its metabolite, AR-13503, in normotensive subjects. This suggests its potential for treating conditions like glaucoma without significant systemic side effects (Levy et al., 2015).Efficacy in Patients with Elevated Intraocular Pressure
A clinical trial comparing AR-13324 to latanoprost in patients with open-angle glaucoma or ocular hypertension indicated that AR-13324 is effective in reducing intraocular pressure, though slightly less so than latanoprost. This study further underscores the drug's potential in ocular hypertension therapy (Bacharach et al., 2015).Impact on Aqueous Humor Dynamics in Monkey Eyes
Research on normotensive monkey eyes revealed that AR-13324 reduces intraocular pressure through a dual mechanism: increasing tonographic outflow facility and decreasing aqueous humor flow rates. These findings are crucial for understanding its mode of action in ocular treatments (Wang et al., 2015).Reduction of Episcleral Venous Pressure in Rabbits
A study on Dutch Belted rabbits showed that AR-13324 significantly lowered episcleral venous pressure, further contributing to its intraocular pressure-reducing effect. This provides additional insights into its comprehensive impact on ocular physiology (Kiel & Kopczynski, 2014).Potential Clinical Applications of Metabolite Monitoring
Although not directly related to AR-13324, studies on the monitoring of argatroban and its major metabolite M1 using an HPLC method have implications for the importance of tracking drug metabolites in clinical settings. This research underscores the significance of metabolite analysis in optimizing therapeutic strategies and understanding drug metabolism (Ahmad et al., 1999).Other Metabolite Studies Relevant to AR-13324 M1 Metabolite Although not directly pertaining to AR-13324 M1 metabolite, studies on various metabolites provide insights into the broader field of metabolite research, which can be crucial for understanding the comprehensive effects of drugs like AR-13324. This includes research on the metabolomic differentiation of Astragali Radix (Li et al., 2017) and identification of three sulfate-conjugated metabolites of berberine chloride in human urine (Pan et al., 2002).
properties
CAS RN |
1254032-16-0 |
|---|---|
Product Name |
AR-13324 M1 metabolite |
Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.38 |
IUPAC Name |
Benzeneacetamide, alpha-(aminomethyl)-4-(hydroxymethyl)-N-6-isoquinolinyl-, (S)- |
InChI |
InChI=1S/C19H19N3O2/c20-10-18(14-3-1-13(12-23)2-4-14)19(24)22-17-6-5-16-11-21-8-7-15(16)9-17/h1-9,11,18,23H,10,12,20H2,(H,22,24)/t18-/m1/s1 |
InChI Key |
LTXBFJFJUIJOQE-GOSISDBHSA-N |
SMILES |
O=C(NC1=CC2=C(C=NC=C2)C=C1)[C@H](CN)C3=CC=C(CO)C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AR-13503; AR 13503; AR13503; AR-11324 metabolite; AR 11324 metabolite; AR11324 metabolite; Netarsudil metabolite |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



